molecular formula C11H22N2O B1519402 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine CAS No. 1094533-75-1

4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine

Cat. No. B1519402
CAS RN: 1094533-75-1
M. Wt: 198.31 g/mol
InChI Key: IMQRZUQNVVBHHS-UHFFFAOYSA-N
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Description

“4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine” is a compound with the CAS Number: 1094533-75-1 . It has a molecular weight of 198.31 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]piperidine .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods 3-(Pyrrolidin-1-yl)piperidine, a structurally similar compound, is crucial in medicinal chemistry. A novel synthesis method based on the catalytic hydrogenation of pyrrolylpyridine was proposed, improving its production for large quantities (Smaliy et al., 2011).

Reactivity and Interaction Studies 1-Ethoxy-2,4-dinitronaphthalene's reactions with pyrrolidine and piperidine in dimethyl sulfoxide were studied using a stopped-flow technique, revealing different reactivity stages and providing insights into the structure of the transition state (Fujinuma et al., 1989).

Pharmacological and Biological Applications

Anticoccidial Agents Hydroxylated N-alkyl-4-piperidinyl-2,3-diarylpyrrole derivatives were synthesized and shown to be potent broad-spectrum anticoccidial agents, displaying high potency in Et-PKG inhibition and efficacy in vivo (Liang et al., 2005).

Antifungal Activity A new pyrrolidine amide, derived from Piper hispidum leaves, showed antifungal activity against Cladosporium sphaerospermum, highlighting the compound's potential for antifungal applications (Alécio et al., 1998).

Analytical and Theoretical Studies

Quantum Chemical and Molecular Dynamic Simulation Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron, indicating their potential in corrosion protection (Kaya et al., 2016).

Synthetic Bacteriochlorins Synthetic bacteriochlorins incorporating a spiro-piperidine unit showed promising spectral properties and potential for further tailoring as near-infrared absorbers (Reddy et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The pyrrolidine ring, a key feature of “4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine”, is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a promising scaffold for the design of new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to form complexes with metal ions, which can influence its biochemical activity . The compound’s interaction with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of proinflammatory mediators, highlights its potential role in modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of norepinephrine-dopamine reuptake inhibitors, which play a crucial role in neurotransmission . Additionally, it has been observed to induce apoptosis and mitochondrial membrane depolarization in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metal ions and its interaction with epoxide hydrolase are examples of its molecular mechanisms of action . These interactions can result in the modulation of biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including apoptosis and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and reducing inflammation . At high doses, it can cause toxic or adverse effects, including cellular apoptosis and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with epoxide hydrolase suggests its involvement in the metabolism of proinflammatory mediators . Additionally, its ability to form complexes with metal ions can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation within specific tissues . Additionally, its interaction with neurotransmitter transporters can influence its distribution within the nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with epoxide hydrolase suggests its localization within the endoplasmic reticulum, where this enzyme is typically found . Additionally, its ability to induce mitochondrial membrane depolarization indicates its presence within mitochondria .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQRZUQNVVBHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094533-75-1
Record name 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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